Fmoc-Lys(biotinyl-e-aminocaproyl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)/t29-,30-,31-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMKSMUFPMDKA-MEROQGEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Bioconjugation and Molecular Labeling Strategies
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). creative-peptides.comlgcstandards.combapeks.com Its structure allows for the site-specific incorporation of a biotin (B1667282) label at a predetermined position within a peptide sequence. sigmaaldrich.com During SPPS, the Fmoc group is removed to allow for the coupling of the next amino acid in the sequence, while the biotinyl-ε-aminocaproyl moiety remains attached to the lysine (B10760008) side chain. creative-peptides.comembrapa.br
Site-Specific Biotinylation of Peptides
The use of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH enables the precise placement of a biotin tag on a peptide. sigmaaldrich.comnih.gov This is in contrast to non-specific biotinylation methods that can result in a heterogeneous mixture of labeled products. Site-specific biotinylation is crucial for applications where the orientation and accessibility of the biotin label are critical for its function, such as in the development of highly specific probes and diagnostic reagents. peptide.com
Generation of Labeled Probes and Affinity Resins
Peptides synthesized with this compound can be used as biotinylated probes for a variety of applications, including immunoassays and receptor localization studies. sigmaaldrich.compeptide.com Furthermore, these biotinylated peptides can be immobilized on avidin (B1170675) or streptavidin-coated solid supports to create affinity chromatography resins. chemimpex.com These resins are then used for the purification of proteins or other molecules that specifically interact with the synthesized peptide.
Utilization in Modern Research Methodologies
Advanced Affinity-Based Applications
Biotinylated peptides synthesized using this compound are instrumental in pull-down assays to identify and study protein-protein interactions. In these experiments, the biotinylated peptide is used as bait to capture its binding partners from a complex biological sample. The strong biotin-avidin interaction facilitates the efficient isolation of the protein complexes for subsequent analysis by techniques such as mass spectrometry.
In the context of proximity labeling techniques like BioID, a protein of interest is fused to a biotin (B1667282) ligase. nih.govnih.gov While this compound is not directly used in the enzymatic labeling step, the principles of biotin-streptavidin capture are central to the downstream purification of labeled proteins.
The high affinity of biotin for the avidin (B1170675)/streptavidin system is being explored for the development of targeted drug delivery systems. youtube.comchemimpex.comnih.gov Biotinylated peptides or drug conjugates can be targeted to cells or tissues that have been pre-targeted with avidin or streptavidin. This strategy aims to increase the local concentration of a therapeutic agent at the desired site, potentially enhancing efficacy and reducing off-target effects. One study reported that the biotinylation of lysine (B10760008) residues in the peptide exendin-4 (B13836491) improved its hypoglycemic effects and allowed for oral administration. peptide.com
Integration into Novel Biosensor Platforms, e.g., Ferrocene-based systems
This compound is a key reagent in the development of novel biosensors. targetmol.commedchemexpress.com For instance, it has been utilized in the creation of ferrocene-based electrochemical biosensors. In such systems, a biotinylated peptide can be immobilized on an electrode surface via streptavidin. The binding of an analyte to the peptide can then induce a change in the electrochemical signal of the ferrocene (B1249389) reporter, allowing for sensitive and specific detection.
Detection and Visualization Strategies for Biotinylated Constructs in Research
Indirect Detection Methodologies via Labeled Streptavidin and Avidin (B1170675) Conjugates
The cornerstone of detecting molecules biotinylated via Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is the high-affinity, non-covalent interaction between biotin (B1667282) (also known as vitamin H) and the tetrameric proteins avidin or streptavidin. nih.govthermofisher.com This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M, making it essentially irreversible under most experimental conditions. thermofisher.comnih.gov This stability allows for the development of robust and highly sensitive detection assays. thermofisher.com
Indirect detection is the most common approach, where the biotinylated molecule of interest is not detected directly. Instead, it is first bound by avidin or streptavidin, which has been conjugated to a reporter molecule. nih.govsouthernbiotech.com Each avidin or streptavidin protein can bind up to four biotin molecules, a property that is key to significant signal amplification. thermofisher.comthermofisher.comabcam.com When a primary or secondary antibody is labeled with multiple biotin molecules, the subsequent binding of a reporter-conjugated streptavidin molecule leads to a large complex that concentrates the reporter at the target site, enhancing the signal. thermofisher.comsouthernbiotech.com
Common reporters conjugated to streptavidin and avidin include:
Enzymes: Horseradish peroxidase (HRP) and Alkaline Phosphatase (AP) are frequently used. When their respective substrates are added, they produce a measurable colorimetric or chemiluminescent signal. southernbiotech.com
Fluorophores: Fluorescent dyes such as fluorescein (B123965) (FITC), tetramethylrhodamine (B1193902) (TRITC), and the Alexa Fluor family can be conjugated to streptavidin for use in fluorescence-based applications like immunofluorescence microscopy and flow cytometry. thermofisher.comantibody-creativebiolabs.com
While both avidin and streptavidin are used, streptavidin is often preferred in research applications. Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ≈10.5), which can lead to non-specific binding due to electrostatic and carbohydrate interactions. thermofisher.comsouthernbiotech.com Streptavidin, isolated from the bacterium Streptomyces avidinii, is not glycosylated and has a near-neutral pI, which significantly reduces background signal. thermofisher.comsouthernbiotech.com However, streptavidin contains an RYD peptide sequence that can mimic the RGD sequence found in proteins that bind to cell surface receptors, potentially causing unwanted background in some cytochemical applications. thermofisher.com
| Feature | Avidin | Streptavidin |
| Source | Egg White (avian/reptilian tissues) | Streptomyces avidinii (bacterium) |
| Molecular Weight | 67-68 kDa | ~53 kDa (recombinant) |
| Glycosylation | Yes (~10% carbohydrate) | No |
| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (near-neutral) |
| Biotin Binding Sites | 4 | 4 |
| Affinity for Biotin (Kd) | ~10-15 M | ~10-14 M |
| Non-specific Binding | Higher, due to glycosylation and positive charge | Lower, generally preferred for assays |
| Potential Issues | Can interact with lectins and negatively charged molecules. | Contains RYD sequence, which can cause background in some cell-based assays. |
Two principal methods that leverage these conjugates for signal amplification are the Avidin-Biotin Complex (ABC) and the Labeled Streptavidin-Biotin (LSAB) methods. abcam.com
Avidin-Biotin Complex (ABC): This 3-step method involves incubating the sample with a primary antibody, followed by a biotinylated secondary antibody. Finally, a pre-formed complex of avidin and biotinylated enzyme (like HRP) is added. southernbiotech.com This creates a large lattice structure at the target site, concentrating a high number of enzyme molecules and thus amplifying the signal. southernbiotech.comabcam.com
Labeled Streptavidin-Biotin (LSAB): The LSAB method is similar but uses enzyme-streptavidin conjugates instead of the large ABC complexes. southernbiotech.comabcam.com These smaller complexes can penetrate tissues more effectively, which can lead to up to 10 times greater sensitivity than the ABC method in applications like immunohistochemistry (IHC). southernbiotech.com
Application in Immunological Detection Assays (e.g., Western Blot, ELISA)
The biotin-streptavidin system is extensively used in various immunological assays to enhance detection sensitivity and specificity. nih.govsouthernbiotech.com Reagents like this compound are instrumental in preparing the biotinylated probes, antibodies, or peptides used in these techniques. aatbio.com
Western Blotting: In Western blotting, proteins are separated by electrophoresis, transferred to a membrane, and detected using antibodies. Biotinylation can be incorporated in several ways. One common method involves using a biotinylated secondary antibody that binds to the primary antibody. The membrane is then incubated with enzyme-conjugated streptavidin (e.g., Streptavidin-HRP), which binds to the biotinylated secondary antibody. southernbiotech.comacs.org The addition of a chemiluminescent substrate results in light emission that can be captured on film or by a digital imager, indicating the presence of the protein of interest. acs.org This approach offers greater signal amplification compared to using an enzyme-conjugated secondary antibody directly. southernbiotech.com Alternatively, biotinylated protein molecular weight standards can be used, which are detected on the same blot alongside the target protein using streptavidin-HRP. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The use of biotin-streptavidin technology significantly improves the sensitivity of ELISA. antibody-creativebiolabs.complos.org In a common sandwich ELISA format, a capture antibody is immobilized on the plate. After the antigen is added, a biotin-labeled detection antibody is used, followed by the addition of streptavidin-HRP. antibody-creativebiolabs.combiovendor.com The strong interaction ensures that more analyte molecules are effectively captured and detected, and the multiple binding sites provide signal amplification. antibody-creativebiolabs.com This streptavidin-biotin detection strategy can achieve detection limits in the sub-pg/ml range. biovendor.com This enhanced sensitivity is crucial for detecting low-abundance biomarkers. abcam.com
| Assay | Role of Biotinylation | Detection Principle | Advantage |
| Western Blot | A biotinylated secondary antibody binds to the primary antibody. | Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) binds to the biotinylated antibody, generating a chemiluminescent signal with a substrate. acs.org | Signal amplification, leading to higher sensitivity for low-abundance proteins. southernbiotech.com |
| ELISA | A biotinylated detection antibody "sandwiches" the antigen against a capture antibody. | Enzyme-conjugated streptavidin binds to the biotinylated detection antibody, producing a colorimetric or fluorescent signal. antibody-creativebiolabs.com | Enhanced sensitivity and lower detection limits (sub pg/ml). plos.orgbiovendor.com |
Advanced Microscopic Localization Techniques for Biomolecular Imaging
Biotinylated probes, synthesized using precursors like this compound, are vital for localizing and tracking molecules within cells and tissues using advanced microscopy. nih.govneb.com Streptavidin-based amplification techniques are widely used in fluorescence imaging to detect these biotinylated biomolecules, including antibodies, ligands, or DNA probes. thermofisher.com This is particularly valuable for imaging medium- and low-abundance targets. thermofisher.com
One significant challenge in imaging is endogenous biotin, which is present in enzymes within mammalian cells and tissues (especially in the mitochondria, kidney, and liver) and can cause substantial background signals. thermofisher.com To mitigate this, blocking kits are often used to saturate the endogenous biotin before applying the biotinylated probe. thermofisher.com
Advanced microscopy techniques that benefit from biotin-based labeling include:
Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) overcome the diffraction limit of light, allowing for imaging at the nanoscale. numberanalytics.comnih.gov These methods can visualize the distribution of biotin-labeled biomarkers with unprecedented detail, for example, studying the clustering of membrane proteins. numberanalytics.com
Multiphoton (or Two-Photon) Microscopy: This technique uses longer wavelengths of light for deeper imaging into tissues and live animals with less scattering. biocompare.comnih.gov Biotinylated probes detected with fluorescent streptavidin conjugates can be used to visualize cellular structures and processes deep within a sample.
Atomic Force Microscopy (AFM): AFM is an advanced imaging technique that generates 3D surface images by scanning the sample's surface with a sensitive probe. biocompare.com It can be used to detect topographical changes on a surface caused by the immobilization of biotinylated proteins onto a streptavidin-coated array. researchgate.net
Magnetic Resonance Imaging (MRI): Researchers have designed biotinylated probes containing contrast agents like gadolinium. nih.gov These probes, when taken up by cells, can be detected by MRI. The subsequent application of avidin can further enhance the signal, demonstrating the potential for using biotinylated constructs as neuroanatomical tracers. nih.gov
The development of dual-modality probes, such as those combining PET (Positron Emission Tomography) and ultrasound, also leverages the biotin-streptavidin system. A microbubble coated with streptavidin can be linked to a biotinylated antibody that has also been tagged with a radionuclide, creating a single agent for two different imaging technologies. snmjournals.org
Development of High-Throughput Screening and Array-Based Detection Systems
The robustness and specificity of the biotin-streptavidin interaction are ideally suited for the development of high-throughput and multiplexed detection platforms. nih.govoup.com
Array-Based Detection: Protein or antibody arrays allow for the simultaneous profiling of hundreds or even thousands of proteins from a single sample. nih.gov In one common format, biological samples (e.g., serum) are first labeled with biotin. These biotinylated proteins are then incubated with an antibody chip, where each spot contains a specific capture antibody. The captured proteins are detected using a streptavidin-conjugated fluorophore (like Cy3). nih.govaacrjournals.org The resulting signals, visualized by a laser scanner, provide a comprehensive expression profile of the proteins in the sample. nih.gov This biotin label-based antibody array technology has been used to simultaneously detect over 500 different human proteins, including cytokines, growth factors, and proteases, with detection levels at the pg/ml to ng/ml range. nih.gov This approach is highly valuable for biomarker discovery in fields like oncology. nih.gov
Another array format immobilizes biotin-labeled oligonucleotides onto a streptavidin-coated surface. oup.comnih.gov This is used to study protein-nucleic acid interactions and can be adapted for high-throughput screening of compounds that might inhibit or enhance these interactions. oup.com
High-Throughput Screening (HTS): HTS methods are used to rapidly test thousands or millions of chemical compounds for a specific biological activity. Biotin-streptavidin systems are used to immobilize one of the binding partners (e.g., a biotin-labeled DNA oligomer) onto streptavidin-coated multi-well plates. oup.comresearchgate.net A protein that binds this target is then added, along with test compounds from a library. The assay then measures whether the test compounds inhibit or enhance the binding of the protein to its immobilized target. oup.com This PDI-ELISA (Protein-DNA Interaction ELISA) has been used to screen for drugs that modulate the activity of transcription factors. oup.com
Furthermore, ultra-high-throughput screening platforms have been developed to screen libraries of bead-based synthetic compounds. In one such system, called Fiber-optic Array Scanning Technology (FAST), libraries of up to a billion compounds can be screened at a rate of millions per minute. nih.gov The system's sensitivity can be validated by spiking the library with biotin-labeled beads and detecting them with fluorescently labeled streptavidin. nih.gov
Challenges and Future Directions in Fmoc Lys Biotinyl ε Aminocaproyl Oh Research
Innovations in Synthetic Efficiency and Scalability for Research Materials
The primary application of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH is in SPPS, a technique that, while powerful, faces significant challenges, particularly when producing complex or "difficult" sequences. sigmaaldrich.comnih.gov These challenges directly impact the efficient use of modified residues like the one . Difficult sequences, often rich in hydrophobic or β-branched amino acids, are prone to aggregation on the solid support, which can impede solvent flow and block reactive sites, leading to incomplete reactions and the formation of truncated or deletion sequences. nih.govamericanpeptidesociety.org
Scaling up the synthesis of peptides containing specialized, expensive building blocks like Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH presents economic and chemical hurdles. gappeptides.com Inefficient coupling reactions not only lower the final yield but also complicate purification, driving up costs. Research is actively exploring several avenues to enhance the efficiency and scalability of SPPS for such peptides. Strategies include the use of microwave irradiation to accelerate coupling and deprotection steps, the development of novel coupling reagents with higher efficiency and lower risk of racemization, and the introduction of "green" solvents to replace hazardous ones like dimethylformamide (DMF). nih.govacs.org Furthermore, preventing peptide aggregation through the use of chaotropic salts or aggregation-disrupting additives is a key area of innovation. nih.gov
| Challenge in SPPS | Innovative Solution/Approach | Research Focus |
| Peptide Aggregation | Use of chaotropic salts or solvents; elevated temperatures (microwave). nih.gov | Improving solubility of growing peptide chains on the solid support. |
| Inefficient Coupling | Development of advanced coupling reagents (e.g., aminium salts like HATU). americanpeptidesociety.orgnih.gov | Maximizing reaction rates and minimizing side reactions. |
| Racemization | Use of additives like Oxyma Pure. americanpeptidesociety.org | Preserving the stereochemical integrity of the amino acid residues. |
| Solvent Toxicity & Waste | Exploration of greener solvents (e.g., N-butylpyrrolidinone, propylene (B89431) carbonate). acs.org | Reducing the environmental impact of peptide synthesis. |
| Scalability | Development of novel synthesis platforms like Group Assisted Purification Peptide Synthesis (GAPPS). gappeptides.com | Moving from heterogeneous solid-phase to more scalable homogeneous liquid-phase methods. |
Exploration of Orthogonal Bioconjugation Chemistries for Multi-Labeling Approaches
The true potential of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH in advanced applications lies in its capacity for multi-labeling through orthogonal chemistries. Bioorthogonal reactions are those that occur selectively with one another within a complex biological environment without interfering with native biochemical processes. nih.govacs.org The structure of this compound is inherently suited for such strategies. After its incorporation into a peptide and the subsequent cleavage from the resin, the biotin (B1667282) group serves as one stable bioorthogonal handle, binding with extremely high affinity and specificity to streptavidin. chemimpex.com
Crucially, the primary amine on the lysine (B10760008) side chain, once freed from the biotinyl-ε-aminocaproyl moiety, is not the reactive site. Instead, after the standard Fmoc-deprotection during synthesis, the N-terminal amine of the peptide or the side chains of other amino acids (e.g., another lysine) can be selectively modified using a different, orthogonal chemistry. nih.gov This allows for the creation of a dual-labeled probe. For example, a fluorescent dye could be attached to the N-terminus of the peptide, while the biotin tag, introduced via Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH, remains available for immobilization or a secondary detection event. The challenge lies in ensuring the chemistries used are mutually orthogonal—for instance, an amine-reactive dye should not interfere with the biotin-streptavidin interaction, and vice-versa. nih.gov
| Component | Labeling/Binding Chemistry | Function | Orthogonality Principle |
| Peptide with Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | Biotin-Streptavidin Interaction | Capture, immobilization, or primary detection. | Highly specific, non-covalent biological interaction. |
| Peptide N-terminus or other residue | Amine-reactive chemistry (e.g., NHS ester, isothiocyanate) | Secondary detection (e.g., fluorescence), targeting. | Covalent chemical ligation that does not interfere with the biotin binding pocket. |
| Target Biomolecule | Site-specific interaction with the peptide sequence | Biological targeting and analysis. | The peptide's sequence directs the entire dual-labeled construct to a specific protein or location. |
Expanding Applications in Advanced Chemical Biology and Materials Science Research
The unique features of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH are enabling its use in sophisticated research areas beyond simple peptide labeling.
In chemical biology, this reagent is valuable for developing probes for techniques like proximity labeling. In this method, a peptide containing the biotinylated lysine can be used to target a specific protein of interest. An enzyme fused to streptavidin (e.g., horseradish peroxidase or a biotin ligase like APEX) is then recruited. Upon activation, the enzyme generates reactive biotin species that label neighboring proteins, allowing for the identification of transient or weak protein-protein interaction partners.
In materials science, Fmoc-protected amino acids are known to self-assemble into ordered nanostructures, such as hydrogels, through π-π stacking of the aromatic Fmoc groups. nih.govresearchgate.net By incorporating Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH into a co-assembly mixture with other Fmoc-amino acids, it is possible to create functionalized biomaterials. nih.gov The resulting hydrogel would have biotin moieties displayed on the surface of its nanofibrous network. This "biotin-active" material can be used as a scaffold for the controlled, oriented immobilization of streptavidin-conjugated enzymes, antibodies, or growth factors, creating advanced platforms for biosensing, tissue engineering, or controlled drug release. For instance, its use has been proposed in the development of ferrocene-based biosensors. targetmol.com
| Research Area | Advanced Application | Role of Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | Key Feature Utilized |
| Chemical Biology | Proximity Labeling (e.g., APEX, BioID) | Forms the core of a biotinylated peptide probe to target a specific protein interaction hub. | Biotin for recruiting labeling machinery; peptide sequence for specific targeting. |
| Materials Science | Functional Hydrogel Scaffolds | Acts as a co-assembling, low molecular weight gelator to form a 3D matrix. nih.gov | Fmoc group for self-assembly; Biotin for functionalization of the material surface. |
| Biosensors | Electrode Surface Functionalization | Used to create biotinylated peptides that can be immobilized on sensor surfaces to capture specific analytes. targetmol.com | Biotin for stable surface attachment via streptavidin linkage. |
Integration with Emerging Bioanalytical and Advanced Imaging Technologies
The high-affinity and robust nature of the biotin-streptavidin interaction makes it an indispensable tool for modern, high-sensitivity analytical techniques. Peptides synthesized with Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH are being integrated with cutting-edge imaging and detection platforms.
In the realm of advanced imaging, particularly super-resolution microscopy (e.g., STORM, PALM), the biotin tag allows for a versatile and powerful labeling strategy. A biotinylated peptide can target a specific cellular structure or protein. Subsequently, streptavidin conjugated to a bright, photoswitchable fluorophore is added. This approach offers significant signal amplification, as a single streptavidin molecule can be conjugated with multiple fluorophores, enhancing detection sensitivity. aatbio.com
Similarly, for single-molecule studies, such as those using atomic force microscopy (AFM) or optical tweezers, the biotin tag is essential for tethering molecules. A peptide containing the biotinylated lysine can be specifically anchored to a streptavidin-coated surface (like a coverslip or an AFM tip), allowing for the precise measurement of molecular forces or the observation of conformational changes in real-time. This is critical for studying protein folding or receptor-ligand interactions at the single-molecule level.
| Technology | Integration Strategy | Advantage Conferred by Biotin Tag |
| Super-Resolution Microscopy | A biotinylated peptide targets a cellular location, followed by detection with fluorophore-labeled streptavidin. | Signal amplification and modularity in choosing fluorophores. aatbio.com |
| Single-Molecule FRET | Immobilization of a biotinylated peptide on a streptavidin-coated surface for observation. | Stable and specific tethering, enabling long-duration imaging. |
| Atomic Force Microscopy (AFM) | Attaching a biotinylated peptide to an AFM tip to probe interactions with surface-bound targets. | Controlled and oriented attachment of the probe molecule. |
| Flow Cytometry/FACS | Using fluorescently-labeled streptavidin to detect cells that have been targeted by a biotinylated peptide. | High-specificity cell labeling and sorting. |
Q & A
Basic Research Questions
Q. How can researchers optimize the solubility of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Due to its low solubility in DMF (<0.05 mmole/ml), pre-dissolve the compound in N-methyl-2-pyrrolidone (NMP) or a 1:1 NMP/DMSO mixture to enhance dissolution . For comparison, PEGylated derivatives like Fmoc-Glu(biotinyl-PEG)-OH exhibit higher solubility (0.5 mmole/ml in DMF) and are recommended for applications requiring improved solubility .
Q. What analytical techniques confirm successful incorporation of this compound into peptide sequences?
- Methodological Answer : Use LC-MS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight and HPLC (High-Performance Liquid Chromatography) to assess purity. For biotinylation efficiency, perform streptavidin-binding assays (e.g., ELISA) or fluorescence quenching if paired with a compatible probe (e.g., Dabcyl-labeled peptides) .
Q. What is the role of the e-aminocaproyl spacer in this compound?
- Methodological Answer : The e-aminocaproyl spacer (6-aminohexanoic acid) reduces steric hindrance between the biotin moiety and the peptide backbone, improving accessibility for avidin/streptavidin binding . This is critical for applications like pull-down assays or diagnostic imaging where binding efficiency is paramount.
Advanced Research Questions
Q. How can researchers troubleshoot low coupling efficiency of this compound during SPPS?
- Methodological Answer :
- Step 1 : Confirm solvent compatibility (use NMP/DMSO instead of DMF) .
- Step 2 : Extend coupling time (e.g., 2–4 hours) or use double coupling with activating agents like HOBt/DIC.
- Step 3 : Verify resin swelling and amino acid loading capacity. Pre-loaded NovaSyn® TGR A resin is commercially available for this derivative .
Q. What experimental variables should be investigated if biotinylated peptides show inconsistent binding avidity?
- Methodological Answer :
- Variable 1 : Spacer integrity —Check for degradation during synthesis or storage via MALDI-TOF MS.
- Variable 2 : Conformational flexibility —Compare with PEG-containing biotinylation reagents (e.g., Fmoc-Glu(biotinyl-PEG)-OH) to assess spacer rigidity .
- Variable 3 : Avidin source —Test different streptavidin/avidin batches to rule out vendor-specific variability.
Q. How does the choice of biotinylation reagent (e.g., with vs. without PEG spacers) affect downstream applications?
- Methodological Answer :
- Solubility : PEG spacers (e.g., Fmoc-Glu(biotinyl-PEG)-OH) enhance aqueous solubility, reducing aggregation in biological assays .
- Steric effects : The e-aminocaproyl spacer provides moderate flexibility, whereas PEG spacers minimize nonspecific interactions in crowded environments (e.g., cell membranes) .
- In vivo stability : PEGylation increases resistance to proteolytic degradation, making it preferable for therapeutic conjugates .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the binding efficiency of biotinylated peptides using this compound?
- Resolution Strategy :
- Factor 1 : Synthesis scale —Small-scale syntheses may suffer from incomplete coupling; validate with large-scale trials.
- Factor 2 : Spacer length —Compare with derivatives containing longer spacers (e.g., PEG₄ in Fmoc-Lys(MPEG₄)-OH) to determine optimal accessibility .
- Factor 3 : Analytical methods —Ensure consistent use of quantitative binding assays (e.g., surface plasmon resonance) rather than qualitative methods.
Experimental Design Considerations
Q. What are the key steps to design a peptide-based drug delivery system using this compound?
- Step-by-Step Design :
Targeting : Incorporate a tumor-homing peptide sequence adjacent to the biotinylated lysine for avidin-mediated delivery .
Stability : Use D-amino acids or cyclization to enhance protease resistance.
Validation : Test binding kinetics via biolayer interferometry and in vivo efficacy in xenograft models.
Tables for Quick Reference
| Property | This compound | Fmoc-Glu(biotinyl-PEG)-OH |
|---|---|---|
| Solubility in DMF | <0.05 mmole/ml | 0.5 mmole/ml |
| Recommended Solvent | NMP/DMSO | DMF |
| Spacer Type | e-aminocaproyl (C6) | PEG |
| Streptavidin Binding Efficiency | Moderate | High |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
